3-bromopropane-1-sulfonyl fluoride
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Overview
Description
3-bromopropane-1-sulfonyl fluoride is an organosulfur compound with the molecular formula C3H6BrFO2S. It is a colorless liquid that is soluble in most organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromopropane-1-sulfonyl fluoride can be achieved through various methods, including:
Direct Fluorination: This involves the reaction of sulfonic acid chloride with fluoride.
Reaction between Sulfonic Acid Fluoride and Alkyl Halide: This method involves the reaction of sulfonic acid fluoride with an alkyl halide.
Industrial Production Methods
Industrial production methods for this compound typically involve the use of readily available and easy-to-operate reagents under mild reaction conditions. For example, the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride in high yields .
Chemical Reactions Analysis
Types of Reactions
3-bromopropane-1-sulfonyl fluoride undergoes various types of reactions, including:
Nucleophilic Substitution: Due to the presence of the sulfonic acid fluoride moiety, it is highly reactive and can undergo nucleophilic substitution reactions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and alcohols, which can react with the sulfonyl fluoride group.
Oxidizing Agents: Such as hydrogen peroxide, which can oxidize the compound under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield sulfonamide or sulfonate ester products.
Scientific Research Applications
3-bromopropane-1-sulfonyl fluoride is widely used as a reagent in organic synthesis, particularly in the synthesis of chiral sulfoximines and sulfinamides. This compound has also been used in the synthesis of various drugs and has shown promising results in the treatment of diseases, including cancer and neurodegenerative disorders. Additionally, it is used as an electrophilic warhead in chemical biology and medicinal chemistry due to its balance of reactivity and stability .
Mechanism of Action
The mechanism by which 3-bromopropane-1-sulfonyl fluoride exerts its effects involves its ability to act as an electrophilic warhead. It selectively reacts with nucleophilic amino acid residues in proteins, such as serine, threonine, and cysteine. This selective reactivity allows it to modify specific proteins and enzymes, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-bromopropane-1-sulfonyl fluoride include:
1-Propanesulfonyl Fluoride: Another sulfonyl fluoride compound with similar reactivity.
2-Nitrobenzenesulfonyl Fluoride: Known for its bactericidal properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a bromine atom and a sulfonyl fluoride group. This combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis and chemical biology.
Properties
CAS No. |
2137806-09-6 |
---|---|
Molecular Formula |
C3H6BrFO2S |
Molecular Weight |
205 |
Purity |
95 |
Origin of Product |
United States |
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